molecular formula C8H9BrClNO2S B1378625 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride CAS No. 1421603-53-3

2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride

Cat. No.: B1378625
CAS No.: 1421603-53-3
M. Wt: 298.59 g/mol
InChI Key: ASGFPHYVJDMJGK-UHFFFAOYSA-N
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Description

2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9BrClNO2S. It is a sulfonyl chloride derivative, characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonyl chloride group attached to a benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride typically involves the following steps:

    Bromination: The starting material, 5-(dimethylamino)benzene-1-sulfonyl chloride, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Sulfonylation: The brominated intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups make the benzene ring susceptible to electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols under basic or neutral conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.

Scientific Research Applications

2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Biochemistry: Utilized in the modification of biomolecules such as proteins and peptides for labeling or cross-linking studies.

    Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and biochemical applications to modify or label target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(dimethylamino)benzene-1-sulfonyl chloride
  • 2-Bromo-3-(dimethylamino)benzene-1-sulfonyl chloride
  • 2-Chloro-5-(dimethylamino)benzene-1-sulfonyl chloride

Uniqueness

2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride is unique due to the specific positioning of the bromine and dimethylamino groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-5-(dimethylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2S/c1-11(2)6-3-4-7(9)8(5-6)14(10,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGFPHYVJDMJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220652
Record name Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421603-53-3
Record name Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421603-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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